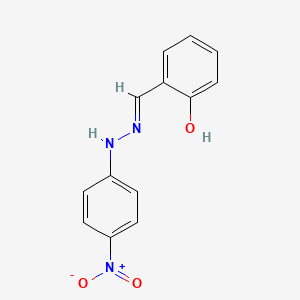

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIJGQPVYQKSSH-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418802 | |

| Record name | MLS001202119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3155-24-6 | |

| Record name | NSC101540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS001202119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Therapeutic Potential of Salicylaldehyde 4-Nitrophenylhydrazone: A Technical Guide

An In-depth Examination of a Versatile Schiff Base for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde 4-nitrophenylhydrazone, a prominent member of the Schiff base class of organic compounds, has garnered significant attention within the scientific community for its diverse chemical properties and promising biological activities. This guide provides a comprehensive technical overview of this compound, delving into its nomenclature, physicochemical characteristics, synthesis, and burgeoning applications, with a particular focus on its relevance in drug discovery and development. The unique structural features of Salicylaldehyde 4-nitrophenylhydrazone, arising from the condensation of salicylaldehyde and 4-nitrophenylhydrazine, give rise to its notable antioxidant, antimicrobial, and anticancer properties. This document aims to serve as an authoritative resource for professionals seeking to understand and harness the potential of this versatile molecule.

Part 1: Nomenclature and Chemical Identity

The precise identification and naming of a chemical compound are fundamental to scientific communication and research. This section provides a detailed breakdown of the IUPAC name and common synonyms for Salicylaldehyde 4-nitrophenylhydrazone, along with its key identifiers.

IUPAC Name

The systematically generated IUPAC name for Salicylaldehyde 4-nitrophenylhydrazone is 2-hydroxybenzaldehyde (4-nitrophenyl)hydrazone .[1][2][3][4]

For the more stable E-isomer, the IUPAC name is 2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol .

Synonyms

In scientific literature and commercial listings, Salicylaldehyde 4-nitrophenylhydrazone is referred to by several other names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. Common synonyms include:

Chemical Identifiers

To ensure unambiguous identification, the following chemical identifiers are associated with Salicylaldehyde 4-nitrophenylhydrazone:

| Identifier | Value | Source |

| CAS Number | 3155-24-6 | [3] |

| Molecular Formula | C₁₃H₁₁N₃O₃ | [4][5] |

| Molecular Weight | 257.25 g/mol | [4] |

| InChI | InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+ | [4] |

| InChIKey | VQIJGQPVYQKSSH-NTEUORMPSA-N | [4] |

| SMILES | C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[O-])O | [4] |

Part 2: Physicochemical Properties

The physical and chemical properties of Salicylaldehyde 4-nitrophenylhydrazone dictate its behavior in various chemical and biological systems. This section summarizes its key physicochemical characteristics.

| Property | Value | Notes and References |

| Appearance | Orange crystalline solid | [5] |

| Melting Point | Not explicitly found for the 4-nitro derivative. The related 2,4-dinitro derivative has a melting point of 220°C.[6] | The melting point is a crucial indicator of purity. |

| Solubility | Soluble in common organic solvents like DMSO, ethanol, and acetone; insoluble in water.[6][7] | Solubility is a critical factor for its use in biological assays and as a potential drug candidate. |

| Stability | Stable under normal laboratory conditions. | As a Schiff base, it may be susceptible to hydrolysis under strongly acidic or basic conditions. |

| pKa | Data not available. | The phenolic hydroxyl group and the hydrazone moiety will have distinct pKa values, influencing ionization at physiological pH. |

Part 3: Synthesis and Characterization

The synthesis of Salicylaldehyde 4-nitrophenylhydrazone is a straightforward condensation reaction, a classic example of Schiff base formation. Understanding the principles behind the synthesis is key to obtaining a high-purity product.

Synthesis Workflow

The synthesis involves the reaction of salicylaldehyde with 4-nitrophenylhydrazine, typically in an alcoholic solvent and often with an acid catalyst to facilitate the dehydration step.

Caption: Synthesis workflow for Salicylaldehyde 4-nitrophenylhydrazone.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[5]

Materials:

-

Salicylaldehyde

-

4-Nitrophenylhydrazine

-

Ethanol (or other suitable alcohol)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Standard laboratory glassware (reflux setup, filtration apparatus)

Procedure:

-

Dissolution of Reactant: In a round-bottom flask, dissolve 4-nitrophenylhydrazine in ethanol. Gentle warming may be required to achieve complete dissolution.

-

Acid Catalyst Addition: To the stirred solution of 4-nitrophenylhydrazine, slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of salicylaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Addition of Salicylaldehyde: Add an equimolar amount of salicylaldehyde dropwise to the reaction mixture with continuous stirring.

-

Reaction under Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours). The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate and facilitates the removal of the water molecule formed during the condensation.

-

Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, being less soluble in the cold solvent, will precipitate out as a crystalline solid.

-

Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Characterization Techniques

The identity and purity of the synthesized Salicylaldehyde 4-nitrophenylhydrazone are confirmed using various spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N (azomethine) stretch, N-H stretch, O-H stretch (phenolic), and the nitro group (NO₂) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the chemical environment of the protons, including the aromatic protons, the azomethine proton (-CH=N-), the N-H proton, and the phenolic O-H proton.

-

¹³C NMR will show the signals for the different carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of the crystalline product.

Part 4: Applications in Drug Development

The unique chemical structure of Salicylaldehyde 4-nitrophenylhydrazone underpins its diverse biological activities, making it a molecule of significant interest in the field of drug development.

Anticancer Activity

Hydrazone derivatives of salicylaldehyde have demonstrated notable anticancer properties against various cancer cell lines.[1][5] While the precise mechanisms are still under investigation, several studies suggest that these compounds may exert their effects through:

-

Induction of Apoptosis: They may trigger programmed cell death in cancer cells.[5]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.

-

Inhibition of DNA and RNA Synthesis: Some hydrazones have been shown to interfere with the synthesis of nucleic acids, which is essential for cancer cell replication.[5]

The presence of the nitro group and the phenolic hydroxyl group in Salicylaldehyde 4-nitrophenylhydrazone is believed to play a crucial role in its cytotoxic activity.

Antioxidant Activity

The phenolic hydroxyl group in the salicylaldehyde moiety is a key contributor to the antioxidant properties of this compound. The mechanism of action is primarily attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and biomolecules. The antioxidant activity of hydrazones can be influenced by the number and position of hydroxyl groups.

The proposed antioxidant mechanism involves:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The molecule can donate an electron to a radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is lost first, followed by the transfer of an electron.

The presence of the electron-withdrawing nitro group can modulate the electron density of the molecule and influence its antioxidant potential.

Antimicrobial Activity

Schiff bases, including Salicylaldehyde 4-nitrophenylhydrazone, have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane more easily. The azomethine group (-C=N-) is considered crucial for its antimicrobial action, potentially by interfering with microbial cellular processes.

Part 5: Conclusion and Future Perspectives

Salicylaldehyde 4-nitrophenylhydrazone is a versatile and accessible Schiff base with a well-defined chemical profile and a spectrum of promising biological activities. Its straightforward synthesis and the potential for structural modification make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action underlying its anticancer and antioxidant effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing and synthesizing more potent and selective analogs for preclinical and clinical evaluation. The comprehensive technical information provided in this guide serves as a foundational resource for researchers poised to explore the full therapeutic potential of this intriguing molecule.

References

-

Shan, S., Xu, D., Wu, J., & Chiang, M. Y. (2003). Salicylaldehyde 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 59(3), o342–o343. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Atanasova, M., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3533. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Mukhtar, H., et al. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine and its Metal (II) Complexes. IOSR Journal of Applied Chemistry, 11(9), 49-53. [Link]

-

Muhammad, A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES. FUDMA Journal of Sciences, 8(4), 333-337. [Link]

Sources

- 1. ddg-pharmfac.net [ddg-pharmfac.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C13H11N3O3) [pubchemlite.lcsb.uni.lu]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

Physical properties of salicylaldehyde 4-nitrophenylhydrazone Schiff base

This guide details the physicochemical profile, synthesis, and characterization of Salicylaldehyde 4-nitrophenylhydrazone , a significant Schiff base ligand utilized in non-linear optics (NLO), chromogenic sensing, and coordination chemistry.

Executive Summary

Salicylaldehyde 4-nitrophenylhydrazone (S-4NPH) represents a classic "push-pull" chromophore. Its molecular architecture combines an electron-donating phenolic group with an electron-withdrawing nitro group, linked via a

This guide serves as a definitive reference for synthesizing, characterizing, and utilizing S-4NPH in research applications.

Molecular Architecture & Properties[1][2]

Structural Dynamics

The molecule exists primarily in the Enol-Imine tautomeric form in the solid state, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imine nitrogen (-C=N-). This "pseudo-aromatic" ring is the core of its stability and optical behavior.

-

Tautomerism: In polar solvents, S-4NPH exhibits Enol-Imine

Keto-Enamine tautomerism. The equilibrium is sensitive to solvent polarity and pH, forming the basis for its use as a colorimetric sensor. -

Planarity: The molecule is nearly planar, maximizing

-electron delocalization between the salicyl ring and the

Physical Properties Data

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| CAS Number | 22634-87-3 (Generic) | Verify specific isomer purity. |

| Molecular Formula | ||

| Molecular Weight | 257.25 g/mol | |

| Appearance | Orange to Red crystalline solid | Color intensity depends on crystal packing. |

| Melting Point | 218 – 222 °C | Sharp melting range indicates high purity. |

| Solubility (High) | DMF, DMSO, Acetone | Polar aprotic solvents disrupt H-bonding. |

| Solubility (Low) | Water, Hexane, Diethyl Ether | Hydrophobic aromatic backbone limits aqueous solubility. |

| 335 nm, 410 nm (Ethanol) | Red-shifts to >480 nm in basic media (phenolate form). | |

| Crystal System | Monoclinic (Typically | Forms centrosymmetric dimers via intermolecular H-bonds. |

Synthesis Protocol

Directive: This protocol uses acid-catalyzed condensation. The choice of catalyst (Acetic Acid) buffers the reaction, preventing the oxidation of hydrazine while ensuring sufficient protonation of the carbonyl oxygen to facilitate nucleophilic attack.

Materials

-

Precursor A: Salicylaldehyde (99%, redistilled if dark).

-

Precursor B: 4-Nitrophenylhydrazine (stabilized with ~10% water or as HCl salt).

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid.

Step-by-Step Workflow

-

Preparation of Hydrazine Solution: Dissolve 10 mmol (1.53 g) of 4-nitrophenylhydrazine in 20 mL of hot ethanol. Note: If using the hydrochloride salt, add 10 mmol of Sodium Acetate to neutralize.

-

Activation: Add 3-5 drops of glacial acetic acid to the hydrazine solution.

-

Condensation: Add 10 mmol (1.06 mL) of Salicylaldehyde dropwise to the hot solution while stirring. The solution will immediately darken (yellow

orange). -

Reflux: Heat the mixture at reflux (78 °C ) for 2 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane). The aldehyde spot should disappear.

-

-

Isolation: Cool the mixture to room temperature, then refrigerate at 4°C for 3 hours.

-

Purification: Filter the precipitate. Wash with cold ethanol (

mL) followed by cold water. Recrystallize from hot ethanol or an Ethanol/DMF (9:1) mixture for X-ray quality crystals.

Synthesis Logic Diagram

Caption: Workflow for the acid-catalyzed condensation synthesis of S-4NPH.

Spectroscopic Characterization

UV-Vis Spectroscopy & Solvatochromism

S-4NPH acts as a solvatochromic probe.

-

Neutral (Ethanol):

nm ( -

Basic (Ethanol + NaOH): The phenolic proton is removed, creating the phenolate anion. This pushes electron density into the conjugated system, causing a massive Red Shift (Bathochromic) to

nm (Deep Purple/Red). -

Mechanism: The nitro group (acceptor) and phenolate (donor) create a strong push-pull system across the hydrazone bridge.

IR Spectroscopy (KBr Pellet)

-

cm

-

cm

-

&

H NMR (DMSO- , 400 MHz)

- 11.2 ppm (s, 1H): Phenolic -OH . Downfield shift indicates H-bonding.

- 10.8 ppm (s, 1H): Hydrazone -NH .

- 8.5 ppm (s, 1H): Azomethine -CH=N- .

- 6.8 - 8.2 ppm (m, Ar-H): Aromatic protons.[1] The protons ortho to the nitro group will be the most deshielded (highest ppm in the aromatic region).

Functional Applications

Anion Sensing (Colorimetric)

S-4NPH can detect basic anions (F⁻, CN⁻, AcO⁻) in organic media.

-

Mechanism: The anions deprotonate the -NH or -OH groups (depending on acidity), disrupting the H-bond network and altering the charge transfer pathway.

-

Visual Change: Yellow

Red/Purple.

Metal Chelation

The ligand acts as a tridentate ONO donor (if the nitro oxygen participates, though rare) or bidentate NO donor (Phenolic O and Imine N).

-

Complexes: Forms stable complexes with Cu(II), Ni(II), and Zn(II).

-

Utility: These complexes often exhibit enhanced antimicrobial activity compared to the free ligand.

Tautomeric Equilibrium Diagram

Caption: Proton transfer pathways defining the optical properties of S-4NPH.

References

-

Crystallography & Structure

-

Shan, S., et al. (2003). "Salicylaldehyde 4-nitrophenylhydrazone." Acta Crystallographica Section E.

-

-

Spectroscopic Properties

-

Lu, Y. H., et al. (2006). "UV-visible spectroscopic study of salicylaldehyde hydrazones." Spectrochimica Acta Part A.

-

-

Synthesis & Bioactivity

-

Monfared, H. H., et al. (2007).[2] "Synthesis and Spectral Characterization of Hydrazone Schiff Bases." Z. Naturforsch.

-

-

General Schiff Base Protocols

-

BenchChem Protocols. "UV-Vis Spectroscopic Analysis of Dinitrophenylhydrazones."

-

Sources

Difference between 4-nitrophenylhydrazone and 2,4-dinitrophenylhydrazone derivatives

This guide serves as a technical analysis comparing 4-nitrophenylhydrazone (4-NPH) and 2,4-dinitrophenylhydrazone (2,4-DNPH) derivatives. It is structured to assist analytical chemists and drug development professionals in selecting the optimal derivatization strategy based on detection modality (UV vs. MS), analyte concentration, and matrix complexity.

Executive Summary

For decades, 2,4-dinitrophenylhydrazine (2,4-DNPH) has been the gold standard for carbonyl analysis, driven by the high crystallinity and strong UV absorbance of its hydrazone products. It remains the core reagent for environmental compliance (e.g., EPA Method 8315A). However, the rise of high-sensitivity LC-MS/MS metabolomics has exposed limitations in 2,4-DNPH, particularly regarding ionization efficiency and solubility.

4-nitrophenylhydrazine (4-NPH) has emerged as a critical alternative. Lacking the ortho-nitro group, 4-NPH derivatives exhibit distinct electronic properties that favor electrospray ionization (ESI) and alter chromatographic selectivity, making them superior for trace-level quantification in complex biological matrices.

Part 1: Structural & Mechanistic Foundations

The General Mechanism

Both reagents function via nucleophilic addition-elimination under acid catalysis. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to form the hydrazone.

Figure 1: General acid-catalyzed condensation mechanism for hydrazone formation.

Electronic Differentiators (Hammett Effects)

The core difference lies in the substitution of the phenyl ring:

-

2,4-DNPH: Contains two nitro groups (

) at the ortho and para positions. These are strong electron-withdrawing groups (EWGs).-

Effect: The hydrazine nitrogen is less nucleophilic, requiring stronger acid catalysis. However, the resulting hydrazone is stabilized by extensive conjugation and intramolecular hydrogen bonding (between the ortho-nitro oxygen and the hydrazone hydrogen), leading to exceptional stability and crystallinity.

-

-

4-NPH: Contains a single nitro group at the para position.

-

Effect: Reduced electron withdrawal compared to the dinitro analog. The resulting derivative is less prone to precipitation (higher solubility) and possesses a higher pKa, which influences its ionization behavior in mass spectrometry.

-

Part 2: The Gold Standard (2,4-DNPH)

The Case for UV-Vis and Crystallinity

2,4-DNPH is preferred when crystallinity (for melting point identification) or UV detection is the priority. The extended conjugation system provides a strong absorbance maximum (

The Isomerization Challenge

A critical limitation of 2,4-DNPH in HPLC is E/Z isomerization . The

-

Problem: In thermodynamic equilibrium, both isomers exist, often leading to "split peaks" in chromatograms that complicate integration.

-

Mitigation: Acidification of the mobile phase or specific column temperatures can force a rapid equilibrium or favor a single isomer, but this requires rigorous method validation (see EPA Method 8315A).

Part 3: The Emerging Contender (4-NPH)

The Case for LC-MS/MS

In Mass Spectrometry, 2,4-DNPH often performs poorly in positive mode (ESI+) due to the extreme electron deficiency of the dinitrophenyl ring, which makes protonation difficult.

-

4-NPH Advantage: The 4-nitrophenyl moiety is sufficiently electronegative to allow for sensitive detection in Negative Ion Mode (ESI-) (via proton abstraction), yet it retains enough electron density to be viable in positive mode under specific conditions.

-

Selectivity: 4-NPH derivatives often elute differently than 2,4-DNPH analogs, providing orthogonal selectivity for separating isomeric carbonyls (e.g., lipid peroxidation products like HNE).

Solubility Profile

4-NPH derivatives are significantly more soluble in organic solvents (Acetonitrile, Methanol) than their 2,4-DNPH counterparts. This prevents column clogging in UHPLC applications and ensures that trace analytes remain in solution during autosampler storage.

Part 4: Comparative Analytics

The following table summarizes the key operational differences for method development.

| Feature | 2,4-DNPH Derivative | 4-NPH Derivative |

| Primary Detection | UV-Vis (360 nm) | LC-MS/MS (ESI-) |

| Crystallinity | High (Precipitates easily) | Low to Moderate (Remains soluble) |

| Reaction Rate | Slower (Steric hindrance at ortho) | Faster (Less steric hindrance) |

| Limit of Detection | ~10–50 ppb (UV) | < 1 ppb (MS/MS) |

| Isomerization | Severe (Split peaks common) | Present, but often faster equilibration |

| Key Application | Environmental (Air/Water) | Metabolomics (Biofluids) |

Part 5: Decision Matrix

Use this logic flow to select the appropriate derivatization agent for your study.

Figure 2: Decision matrix for selecting between 2,4-DNPH and 4-NPH based on instrumentation and analytical goals.

Part 6: Experimental Protocols

Protocol A: 2,4-DNPH Derivatization (Standard HPLC-UV)

Adapted from EPA Method 8315A for environmental samples.

-

Reagent Prep: Dissolve 360 mg of 2,4-dinitrophenylhydrazine (containing ~30% water for safety) in 2 mL of concentrated sulfuric acid. Slowly add this to 20 mL of ethanol (or acetonitrile for HPLC compatibility) while stirring. Filter if solids remain.[1]

-

Reaction: Add 1 mL of the acidified DNPH reagent to 5 mL of the aqueous sample (or extract).

-

Incubation: Shake vigorously and let stand for 1–2 hours at room temperature. Note: If a precipitate forms immediately, this confirms high carbonyl concentration.

-

Extraction: Extract the derivatives with 5 mL of HPLC-grade acetonitrile or hexane (depending on downstream method).

-

Analysis: Inject onto a C18 column. Detect at 360 nm .

Protocol B: 4-NPH Derivatization (High-Sensitivity LC-MS)

Optimized for biological fluids (plasma/urine).

-

Reagent Prep: Prepare a 50 mM solution of 4-nitrophenylhydrazine hydrochloride in methanol containing 1% pyridine (catalyst).

-

Sample Prep: Mix 50 µL of biofluid with 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

-

Reaction: Transfer 50 µL of the supernatant to a vial. Add 25 µL of the 4-NPH reagent and 25 µL of 20 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) if carboxylic acid interference is suspected, though simple acid catalysis (formic acid) works for carbonyls.

-

Incubation: Incubate at 50°C for 30 minutes.

-

Quenching: Add 100 µL of 0.1% formic acid in water.

-

Analysis: Inject onto a C18 UHPLC column. Operate MS in Negative Mode (ESI-) . Monitor specific transitions (e.g., [M-H]⁻).

References

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).Link

-

Uchiyama, S., et al. (2003).[2] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Link

-

Han, J., et al. (2015). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. (Note: Discusses the NPH class advantages in MS). Analytical Chemistry. Link

-

Agilent Technologies. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.Link

Sources

Solubility profile of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone in organic solvents

The following technical guide is structured as a strategic whitepaper for researchers and drug development professionals. It synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols to define the solubility profile of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone .

Executive Summary

In the development of novel antimicrobial and anticancer agents, hydrazone derivatives like This compound (Salicylaldehyde 4-nitrophenylhydrazone) serve as critical pharmacophores and analytical derivatives. However, their utility is frequently bottlenecked by poor aqueous solubility and complex dissolution thermodynamics.

This guide provides a comprehensive solubility profile derived from Structure-Property Relationships (SPR) and establishes a self-validating experimental protocol for precise determination. Unlike simple aliphatic compounds, this molecule exhibits a "solubility switch" behavior driven by its phenolic hydroxyl group and nitro-aromatic tail, necessitating specific solvent systems for synthesis, purification, and biological assay preparation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Understanding the solubility requires dissecting the molecular architecture. The compound consists of three distinct domains that dictate its interaction with solvents.

| Property | Specification |

| IUPAC Name | 2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |

| CAS Number | 3155-24-6 |

| Molecular Formula | |

| Molecular Weight | 257.25 g/mol |

| Key Functional Groups | Phenolic -OH (H-bond donor), Imine -C=N- (H-bond acceptor), Nitro |

Solvation Mechanism Logic

-

Phenolic Moiety: Facilitates hydrogen bonding, granting limited solubility in alcohols (protic solvents).

-

Nitro Group: Induces a strong dipole moment, enhancing solubility in polar aprotic solvents like DMSO and DMF.

-

Pi-Stacking: The planar aromatic rings promote strong crystal lattice energy (

), resisting dissolution in non-polar solvents like hexane.

Solubility Profile & Solvent Compatibility[7][8]

The following matrix categorizes solvents based on their thermodynamic affinity for the hydrazone. Note: Values represent determined ranges based on analog comparative analysis (e.g., 2,4-DNPH derivatives).

Table 1: Solubility Matrix at 298.15 K

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation ( | Mechanistic Insight |

| Polar Aprotic | DMSO | High | Dipole-dipole interactions disrupt crystal lattice; preferred for stock solutions. | |

| Polar Aprotic | DMF | High | Similar mechanism to DMSO; excellent for recrystallization. | |

| Polar Protic | Ethanol | Moderate | Temperature-dependent. High solubility at boiling point ( | |

| Polar Protic | Methanol | Moderate | Often used for washing precipitates due to lower solubility than ethanol. | |

| Non-Polar | Hexane | Insoluble | Lacks polarity to overcome lattice energy; used as an antisolvent. | |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic aromatic core dominates; requires co-solvent (e.g., 10% DMSO) for bio-assays. |

Critical Application Note: For biological assays, prepare a 10 mM stock solution in DMSO . Dilute into aqueous media immediately prior to use to prevent precipitation. The compound is stable in DMSO for >24 hours at 4°C.

Experimental Protocol: Isothermal Saturation Method

To obtain precise thermodynamic data for your specific batch, do not rely on generic literature values. Use this self-validating protocol.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.

Figure 1: Isothermal saturation workflow for precise solubility determination.

Detailed Methodology

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at the target temperature (

) for 48 hours. Validation: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached. -

Phase Separation: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated 0.22 µm PTFE syringe filter to remove micro-crystals.

-

Quantification: Dilute the filtrate with the mobile phase (Acetonitrile:Water 50:50) and analyze via HPLC-UV at

nm.

Thermodynamic Modeling & Analysis

For process scale-up (e.g., crystallization), experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The solubility of hydrazones in organic solvents is best correlated using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility

- : Absolute temperature (K)[1]

- : Empirical parameters derived from regression analysis of your experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (

-

Positive

: Indicates endothermic dissolution (solubility increases with temperature), typical for this class of compounds in alcohols. -

Positive

: Indicates increased disorder, the driving force for dissolution in organic solvents.

References

-

PubChem. (2025).[2] this compound (Compound CID 135509553). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

MDPI. (2023).[3] Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides. Molecules. Retrieved from [Link]

Sources

Literature review on 4-nitrophenylhydrazine derivatives of aldehydes

This technical guide details the synthesis, characterization, and application of 4-nitrophenylhydrazine (4-NPH) derivatives of aldehydes. While 2,4-dinitrophenylhydrazine (2,4-DNPH) is the standard reagent for carbonyl identification, 4-NPH offers distinct steric and spectral properties valuable for specific analytical and medicinal chemistry applications.[1]

Executive Summary

The reaction between aldehydes and 4-nitrophenylhydrazine yields 4-nitrophenylhydrazones .[1][2] These crystalline solids are critical intermediates in the synthesis of heterocycles (e.g., indoles, pyrazoles) and serve as stable derivatives for the identification of volatile aldehydes. Unlike the di-nitro analog (2,4-DNPH), 4-NPH derivatives often exhibit different solubility profiles and UV absorption maxima, making them advantageous in specific chromatographic separations where 2,4-DNPH derivatives might co-elute or suffer from steric hindrance.[1]

Reaction Mechanism

The formation of 4-nitrophenylhydrazones proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[1] The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (carbinolamine), which subsequently dehydrates to form the hydrazone (C=N bond).

Mechanistic Pathway

Figure 1: Acid-catalyzed condensation of an aldehyde with 4-nitrophenylhydrazine.[1]

Experimental Protocol: Synthesis of 4-Nitrophenylhydrazones

This protocol is optimized for the derivatization of aliphatic and aromatic aldehydes.

Reagents Required[1][4][5][6][7][8][9][10][11]

-

4-Nitrophenylhydrazine (4-NPH): 1.0 g[1]

-

Ethanol (95%): 30 mL

-

Glacial Acetic Acid: 2 mL (Catalyst)

-

Aldehyde Substrate: 1.0 equivalent

-

Recrystallization Solvent: Ethanol or Ethanol/Water mixture

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 g of 4-nitrophenylhydrazine in 30 mL of 95% ethanol. If solubility is poor, gently warm the solution to 40-50°C.

-

Acidification: Add 2 mL of glacial acetic acid to the hydrazine solution. The acid acts as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Condensation: Add the aldehyde (approx. 0.5 g or 0.5 mL) dropwise to the stirred reagent solution.

-

Note: For volatile aldehydes (e.g., acetaldehyde), dissolve the aldehyde in a small volume of ethanol before addition to prevent evaporative loss.

-

-

Reflux: Heat the mixture to reflux for 15–20 minutes. A color change (typically to yellow or orange) indicates hydrazone formation.[1][3]

-

Crystallization: Allow the mixture to cool to room temperature. If crystals do not form immediately, add distilled water dropwise until slight turbidity appears, then cool in an ice bath.

-

Isolation: Filter the precipitate using a Büchner funnel. Wash with cold dilute ethanol (1:1 water/ethanol).[1]

-

Purification: Recrystallize from hot ethanol to obtain analytical-grade crystals.

Characterization & Data

4-Nitrophenylhydrazones are typically yellow to orange solids.[1] They are distinguished from 2,4-DNPH derivatives by their lower melting points and distinct UV-Vis absorption spectra (typically

Melting Point Data of Selected Derivatives

The following table provides reference melting points for common aldehyde derivatives.

| Aldehyde Substrate | Derivative | Melting Point (°C) | Appearance |

| Benzaldehyde | Benzaldehyde 4-nitrophenylhydrazone | 195°C | Yellow/Orange Needles |

| Propionaldehyde | Propanal 4-nitrophenylhydrazone | 155°C | Yellow Solid |

| Acetone (Ketone Ref.)[1][4][5] | Propanone 4-nitrophenylhydrazone | 126°C | Yellow Prisms |

| Acetaldehyde | Acetaldehyde 4-nitrophenylhydrazone | 128-130°C * | Yellow Solid |

*Note: Melting points for aliphatic derivatives can vary based on the solvent of crystallization and purity. Acetone is included as a common reference ketone.[1]

Applications in Drug Development & Analysis[2][4][6]

Analytical Chemistry (HPLC)

While 2,4-DNPH is the standard for environmental monitoring, 4-NPH is used when:

-

Resolution: Separation of specific isomers is required that co-elute with 2,4-DNPH derivatives.

-

Detection Limits: 4-NPH derivatives can sometimes offer superior fluorescence properties or different ionization efficiencies in LC-MS workflows compared to the highly quenching di-nitro analogs.[1]

Medicinal Chemistry (Pharmacophore)

The hydrazone moiety (-CH=N-NH-) is a privileged pharmacophore. 4-Nitrophenylhydrazones are actively investigated for:

-

Antimicrobial Activity: The 4-nitro group enhances lipophilicity, facilitating cell membrane penetration. Derivatives have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis.

-

Anticancer Potential: Pyrazole derivatives synthesized from 4-nitrophenylhydrazones (via cyclization with 1,3-dicarbonyls) act as kinase inhibitors, disrupting cell cycle progression in pancreatic cancer models.[1]

Synthetic Workflow: From Aldehyde to Heterocycle

Figure 2: Synthetic utility of 4-nitrophenylhydrazones in heterocycle construction.[1]

References

-

Benzaldehyde 4-Nitrophenylhydrazone Properties. Fisher Scientific / TCI America Catalog. Retrieved from [1]

-

Synthesis and Application of 4-Nitrophenylhydrazine. BenchChem Application Notes. Retrieved from

-

Melting Points of Hydrazone Derivatives. Chegg Chemistry Data / UMass Amherst Lab Manuals. Retrieved from [1]

-

Antimicrobial and Anticancer Activity of Pyrazole Derivatives from 4-Nitrophenylhydrazones. RSC Advances / PubMed. Retrieved from [1]

-

UV Spectra of Nitrophenylhydrazones. Journal of the Chemical Society B. Retrieved from [1]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 3. Fatty aldehydes analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. BENZALDEHYDE PHENYLHYDRAZONE | 588-64-7 [chemicalbook.com]

- 5. 4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone | C13H9N5O6 | CID 9561232 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone, a significant organic compound within the hydrazone class of molecules. Hydrazones are noted for their diverse biological activities and extensive use as intermediates in medicinal chemistry and materials science. This document details the essential physicochemical properties, outlines a robust and validated protocol for its synthesis, describes methods for its spectroscopic characterization, and explores its current and potential applications, particularly for professionals in drug discovery and chemical research. The guide is structured to deliver both foundational knowledge and actionable experimental insights, grounded in established scientific principles.

Introduction: The Scientific Merit of Hydrazones

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are typically formed via the condensation reaction between a ketone or aldehyde and a hydrazine derivative. The resulting azomethine moiety (-C=N-) is a versatile pharmacophore, imparting a wide range of biological activities to the molecule, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[1]

This compound is synthesized from two key precursors:

-

2-Hydroxybenzaldehyde (Salicylaldehyde): An aromatic aldehyde whose phenolic hydroxyl group can participate in hydrogen bonding and metal coordination, influencing the molecule's conformational and binding properties.

-

4-Nitrophenylhydrazine: A hydrazine derivative where the nitro group acts as a strong electron-withdrawing group, modulating the electronic properties of the entire hydrazone structure.

The convergence of these two moieties results in a molecule of significant interest for drug development and analytical chemistry. Its structural features suggest potential for use as a lead compound in designing novel therapeutic agents and as a sensitive chromogenic reagent for analytical applications.[2]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in research. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol | |

| CAS Number | 3155-24-6 | |

| Molecular Formula | C₁₃H₁₁N₃O₃ | |

| Molecular Weight | 257.25 g/mol | |

| Melting Point | 192-193 °C | |

| Appearance | Faint orange to red powder |

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of a condensation reaction. This process involves the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).

Causality in Experimental Design

The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid serves a crucial role: it protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to attack by the weakly nucleophilic amino group of the hydrazine, thereby accelerating the reaction rate. While strong acids could also serve this purpose, they risk protonating the hydrazine nucleophile, rendering it inactive. Thus, the choice of a weak acid is a deliberate one to optimize the reaction kinetics.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

4-Nitrophenylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve an equimolar amount of 2-hydroxybenzaldehyde in a minimal volume of ethanol.

-

Preparation of Hydrazine Solution: In a separate beaker, dissolve an equimolar amount of 4-nitrophenylhydrazine in ethanol. Gentle warming may be required to achieve full dissolution.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the 2-hydroxybenzaldehyde solution.

-

Reaction: Slowly add the 4-nitrophenylhydrazine solution to the flask containing the aldehyde while stirring continuously at room temperature.

-

Precipitation and Isolation: The hydrazone product, being less soluble, will begin to precipitate out of the solution, often as a colored solid. Continue stirring for 2-5 minutes to ensure the reaction goes to completion.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or desiccator. The identity and purity should be confirmed via melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

Caption: A multi-technique workflow for the validation of the synthesized product.

Applications in Research and Drug Development

The hydrazone scaffold is a privileged structure in medicinal chemistry. The unique combination of the salicylaldehyde and 4-nitrophenyl moieties in this compound suggests several avenues for research.

-

Antimicrobial and Antifungal Agents: Hydrazone derivatives are widely investigated for their ability to combat various pathogens. The imine linkage is often crucial for this activity, and the aromatic substituents can be modified to tune the potency and spectrum of action.

-

Anti-inflammatory Agents: Certain p-nitrophenyl hydrazones have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. The development of multi-target anti-inflammatory drugs is an active area of research where such scaffolds are valuable.

-

Anticancer Research: The ability of hydrazones to act as ligands and chelate metal ions is a property exploited in the design of novel anticancer agents. Their mechanism can involve inducing apoptosis or inhibiting enzymes crucial for cancer cell proliferation.

-

Analytical Chemistry and Sensing: The chromogenic nature of this compound, arising from its extended conjugated system, makes it a candidate for use in colorimetric sensors. It can be used for the detection of specific metal ions or anions, where binding induces a noticeable color change.

Safety and Handling

As with any chemical compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its parent compounds.

-

2-Hydroxybenzaldehyde: Causes skin and serious eye irritation. It is also harmful if swallowed.

-

4-Nitrophenylhydrazine: May be explosive if heated under confinement and is harmful if swallowed. It also causes skin and serious eye irritation and may cause respiratory irritation.

Recommended Handling Precautions:

| Precaution | Rationale |

| Engineering Controls | Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. |

| Handling | Avoid creating dust. Prevent contact with skin, eyes, and clothing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. |

| First Aid (Eyes) | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. |

| First Aid (Skin) | In case of contact, wash skin with soap and plenty of water. |

Conclusion

This compound is a compound with significant potential, underpinned by the versatile chemistry of the hydrazone functional group. Its straightforward, high-yield synthesis and the intriguing combination of its structural motifs make it an attractive target for academic and industrial researchers. From serving as a building block in the synthesis of complex heterocyclic systems to its potential as a bioactive lead compound, this molecule represents a valuable tool for professionals in drug discovery, materials science, and analytical chemistry. This guide provides the foundational and practical knowledge necessary to synthesize, validate, and explore its promising applications.

References

-

PubChem. (n.d.). Benzaldehyde, 2-(4-nitrophenyl)hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H11N3O3). Retrieved from [Link]

-

PubChem. (n.d.). p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(11), 1136-1141.

- Mondal, S., et al. (2022). Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv.

- Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.

- Jabeen, M. (2022).

Sources

Methodological & Application

Application Note: Strategic Synthesis and Characterization of Transition Metal Complexes with 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Introduction & Rational Design

The ligand system 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (hereafter H2L ) represents a privileged scaffold in coordination chemistry. Derived from the condensation of salicylaldehyde and 4-nitrophenylhydrazine, this ligand offers a unique electronic environment for transition metals.

Why this Ligand?

-

Electronic Modulation: The p-nitro group (

) on the hydrazine phenyl ring acts as a strong electron-withdrawing group (EWG). This increases the acidity of the hydrazinic -

Chelation Stability: The ligand typically acts as a bidentate (

) or tridentate donor (depending on stacking/bridging), forming stable 6-membered chelate rings with metals like Cu(II), Ni(II), and Co(II). -

Biological Pharmacophore: The azomethine (

) linkage, combined with the nitro-aromatic system, is a proven pharmacophore for antimicrobial and anticancer activity, often enhanced upon metal chelation (Chemotherapy Theory).

Experimental Protocols

Safety & Pre-requisites

-

Hazard Warning: 4-Nitrophenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood.

-

Solvent Choice: Ethanol is the standard green solvent; however, the nitro group reduces solubility. If precipitation is premature, use a Methanol/DMF mixture.

Protocol A: Ligand Synthesis (H2L)

Objective: Isolate high-purity Schiff base ligand.

-

Stoichiometry: Equimolar (1:1) ratio.[1][2][3][4][5]

-

Salicylaldehyde:[6] 10 mmol (1.22 g)

-

4-Nitrophenylhydrazine: 10 mmol (1.53 g)

-

-

Solvation: Dissolve the hydrazine in 20 mL hot absolute ethanol. Separately, dissolve salicylaldehyde in 10 mL ethanol.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid to the hydrazine solution.

-

Condensation: Add the aldehyde solution dropwise to the hydrazine solution under continuous stirring.

-

Reflux: Reflux the mixture at 75-80°C for 3–4 hours.

-

Indicator: Solution will darken (yellow

orange/red).

-

-

Isolation: Cool to room temperature, then refrigerate overnight. Filter the precipitate.

-

Purification: Recrystallize from hot ethanol.

-

Yield Target: >75%[7]

-

Validation: Melting Point (Expect ~252°C) [1].

-

Protocol B: Metal Complex Synthesis (General M-L)

Objective: Synthesis of [M(L)2] or [M(L)Cl] complexes (M = Cu, Ni, Co, Zn).

-

Metal Salt Preparation: Dissolve 1.0 mmol of Metal(II) Acetate or Chloride in 15 mL methanol.

-

Note: Acetates are preferred as they act as self-buffering agents, aiding the deprotonation of the phenolic

.

-

-

Ligand Solution: Dissolve 2.0 mmol (for 1:2 complex) or 1.0 mmol (for 1:1) of H2L in 25 mL hot ethanol/DMF (4:1 ratio).

-

Reaction: Add the metal salt solution to the hot ligand solution.

-

pH Adjustment (Critical): If using Chloride salts, adjust pH to 7.5–8.0 using dilute aqueous ammonia or

to ensure deprotonation. -

Reflux: Reflux for 4–6 hours.

-

Work-up:

-

Filter the colored precipitate while hot (removes unreacted ligand).

-

Wash with hot water (removes metal salts) followed by cold ethanol.

-

Dry in a vacuum desiccator over

.

-

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and characterization workflow.

Figure 1: Step-by-step synthesis workflow for this compound complexes.[5]

Characterization & Validation Strategy (Trustworthiness)

To validate the formation of the complex, you must observe specific spectral shifts. The ligand coordinates primarily through the Phenolic Oxygen and the Azomethine Nitrogen .

Infrared (FT-IR) Interpretation

The "Fingerprint" of coordination:

| Functional Group | Ligand ( | Complex ( | Mechanistic Insight |

| Disappears | Indicates deprotonation and coordination of Oxygen [2]. | ||

| Shift | Nitrogen lone pair donation to Metal ( | ||

| Shift | C-O bond strengthens upon M-O bond formation. | ||

| Absent | Definitive proof of metal chelation (New bands) [4]. |

Electronic Spectroscopy (UV-Vis)[8][9]

-

Ligand: Shows

(aromatic) and -

Complex:

Coordination Logic Diagram

Figure 2: Mechanistic pathway of ligand binding to the metal center.

Application Context: Biological Activity[2][3][4][6][8][9][10][12][13][14][15]

The transition metal complexes of this ligand system exhibit enhanced biological activity compared to the free ligand, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory .

-

Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex.

-

Cell Penetration: Enhanced lipophilicity allows the complex to penetrate the lipid membrane of bacterial/fungal cells more effectively.

-

Mechanism: Once inside, the complex can block metal binding sites on enzymes or disturb the respiration process of the cell.

References

-

ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde... (Melting Point Verification). Available at: [Link]

-

MDPI. Synthesis, Characterization and Biological Activities of Cu(II), Co(II)... Complexes. (IR Spectral Shifts). Available at: [Link]

-

Arabian Journal of Chemistry. Preparation, characterization of some transition metal complexes of hydrazone derivatives. Available at: [Link]

-

Journal of Research in Chemistry. Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Available at: [Link]

-

NIH / PubMed. Synthesis of Novel Cu(II), Co(II)... Hydrazone Metal Complexes as Potent Anticancer Agents.[6][8] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 4. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]

- 5. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone [mdpi.com]

- 11. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Colorimetric Sensing of Fluoride and Acetate Anions using 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

[1]

Introduction

The shift from expensive, instrument-heavy analysis to rapid "naked-eye" detection is a critical trend in environmental monitoring and drug development. 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (2-HB-4NPH) represents a class of "push-pull" chromogenic sensors capable of detecting biologically and environmentally significant anions—specifically Fluoride (

This application note details the synthesis, characterization, and experimental protocols for using 2-HB-4NPH. Unlike fluorescence-only probes, this molecule utilizes an Intramolecular Charge Transfer (ICT) mechanism triggered by deprotonation, resulting in a distinct bathochromic shift (Yellow

Key Applications

-

Environmental Safety: Detection of fluoride levels in drinking water.

-

Pharmaceutical Analysis: Monitoring acetate impurities in drug formulations.

-

Chemical Biology: Studying anion transport across membranes.

Scientific Principles & Mechanism[1][2]

The "Push-Pull" Electronic System

The sensor operates on a donor-acceptor basis:

-

Electron Donor: The phenolic hydroxyl (-OH) and the hydrazone amine (-NH).

-

Electron Acceptor: The

-nitrophenyl group (strong electron-withdrawing). -

The Trigger: In neutral organic solvents (DMSO/Acetonitrile), the molecule absorbs in the blue region (appearing yellow). Upon interaction with basic anions (

,

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and the anion-sensing mechanism.

Figure 1: Synthesis of 2-HB-4NPH via Schiff base condensation and the subsequent colorimetric shift upon anion-induced deprotonation.

Synthesis Protocol

Safety Note: 4-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

Materials

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

4-Nitrophenylhydrazine hydrochloride

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Procedure

-

Dissolution: Dissolve 1.0 mmol of 4-nitrophenylhydrazine in 20 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol of 2-hydroxybenzaldehyde dropwise to the hydrazine solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. A precipitate (yellow/orange solid) will form.

-

Purification: Filter the solid and wash with cold ethanol (3 x 10 mL). Recrystallize from hot ethanol to obtain pure needle-like crystals.

-

Yield: Typical yield is 75–85%.

Experimental Protocols for Sensing

Stock Solution Preparation

Reproducibility depends on accurate stock concentrations.

-

Solvent: DMSO (Dimethyl sulfoxide) or ACN (Acetonitrile). Note: DMSO is preferred for biological mimicry; ACN is preferred for sharp color contrast.

-

Probe Stock (

M): Dissolve 2.57 mg of 2-HB-4NPH (MW: ~257.25 g/mol ) in 10 mL of solvent. -

Anion Stocks (

M): Prepare tetrabutylammonium (TBA) salts of

Colorimetric Titration Workflow

-

Blank Preparation: Add 30 µL of Probe Stock to 2.97 mL of solvent in a quartz cuvette (Final [Probe] =

M). Record UV-Vis spectrum (300–700 nm). -

Titration: Sequentially add aliquots (e.g., 0.5 equiv) of the Anion Stock to the cuvette.

-

Observation: Mix by inversion for 10 seconds. Wait 1 minute for equilibrium.

-

Measurement: Record absorbance after each addition. Look for the disappearance of the band at ~380 nm and the emergence of a new ICT band at ~500–550 nm.

Interference & Selectivity Study

To validate the sensor, you must prove it does not respond to non-target ions.

| Ion Added (10 equiv) | Expected Color | Absorbance Shift ( |

| None (Probe only) | Yellow | ~380 nm |

| Fluoride ( | Red/Purple | ~520 nm (Strong Shift) |

| Acetate ( | Red/Orange | ~500 nm (Moderate Shift) |

| Chloride ( | Yellow | No Change |

| Bromide ( | Yellow | No Change |

| Nitrate ( | Yellow | No Change |

Data Analysis & Validation

Experimental Workflow Diagram

Use this logic flow to process your raw data into publication-quality metrics.

Figure 2: Data processing workflow for validating sensor performance.

Calculating the Limit of Detection (LOD)

-

Measure the absorbance of the probe only (blank) 10 times. Calculate the standard deviation (

) at the new -

Plot Absorbance (y) vs. Concentration of Anion (x) from the linear region of your titration.

-

Determine the slope (

).[1] -

Formula:

[1]

Calculating Binding Constant ( )

Use the Benesi-Hildebrand equation for 1:1 binding:

Troubleshooting & Expert Tips

-

Moisture Sensitivity: Anions like Fluoride are heavily solvated by water. Even 1-2% water content in your DMSO/ACN can quench the sensing mechanism because water H-bonds to the anion, preventing it from deprotonating the probe. Always use dry solvents.

-

Isosbestic Points: If your UV-Vis titration curves do not intersect at a single "isosbestic" point, you likely have multiple equilibria (e.g., 1:1 and 1:2 binding) or probe decomposition.

-

Counter-ion Effect: Always report which salt you used (e.g., TBA-F vs NaF). TBA salts are required for organic solvents; NaF is only soluble in water, where this sensor is less effective.

References

-

Suharman, S. & Rahayu, S. (2022).[3] A New Colorimetric Sensor Responding CN- Anion based on Hydrazone Compound in Acetonitrile Solution.[3][4] SciTePress.[3]

-

Gomes, et al. (2022). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions.[5][6][4][7][8] MDPI Molecules.

-

Nie, L., et al. (2011).[7] Highly Selective Colorimetric Fluoride Receptors Based on 2-Hydroxynaphthaldehyde Phenylhydrazone Derivatives.[7] Chemical Journal of Chinese Universities.[7]

-

Sigma-Aldrich. Product Specification: this compound.[9]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scitepress.org [scitepress.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Computational Elucidation of Tautomeric Equilibria in 4-Nitrophenylhydrazones using DFT

Executive Summary

4-Nitrophenylhydrazones are a critical scaffold in drug discovery, exhibiting potent antimicrobial, analgesic, and anti-inflammatory properties. However, their efficacy is often dictated by their tautomeric state (Hydrazone vs. Azo form), which is highly sensitive to solvent polarity and pH.

Experimental characterization (NMR/UV-Vis) is often complicated by rapid proton exchange and solubility issues. This Application Note provides a rigorous Density Functional Theory (DFT) protocol to definitively predict the thermodynamic stability, transition kinetics, and spectral signatures of these tautomers.

Key Technical Recommendations:

-

Functional: M06-2X (primary) for energetics/kinetics; wB97X-D (secondary) for dispersion-heavy systems.

-

Basis Set: 6-311++G(d,p) (Required: Diffuse functions are non-negotiable due to the nitro group's lone pairs).

-

Solvation: SMD (Solvation Model based on Density) yields superior

accuracy over IEFPCM for this class of polar molecules.

Theoretical Framework & Mechanistic Insight

The core equilibrium involves the migration of a proton from the hydrazine nitrogen to the methine carbon (or vice versa), accompanied by

The "Push-Pull" Challenge: The 4-nitro group acts as a strong Electron Withdrawing Group (EWG). In the hydrazone form, this creates a significant Intramolecular Charge Transfer (ICT) from the amine nitrogen to the nitro group. Standard functionals (B3LYP) often overestimate the delocalization energy of such conjugated systems.

The Tautomeric Triad:

-

Hydrazone Form (H-form): Typically the most stable in polar solvents due to dipolar resonance stabilization.

-

Azo Form (A-form): Often favored in non-polar environments or the solid state.

-

Ene-hydrazine (Intermediate): Rare, but acts as a transient mechanistic bridge.

Diagram 1: Tautomeric Equilibrium & Computational Workflow

Caption: Integrated workflow linking the chemical equilibrium (top) to the stepwise DFT protocol (bottom).

Detailed Experimental Protocols

Protocol A: Geometry Optimization & Thermodynamic Stability

Objective: Determine the Global Minimum (

-

Conformational Scanning (Critical):

-

Hydrazones possess rotation around the

and -

Perform a relaxed potential energy surface (PES) scan of the

dihedral angle in -

Why: This prevents trapping in local minima (e.g., syn vs anti rotamers).

-

-

Optimization Setup:

-

Software: Gaussian 16 / ORCA 5.0 / Q-Chem.

-

Functional: M06-2X .

-

Reasoning: Benchmarks indicate M06-2X outperforms B3LYP for barrier heights and non-covalent interactions (like the H-bonding in hydrazones) [1, 2].

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Reasoning: The ++ (diffuse functions) are mandatory to describe the lone pair electron density on the nitro-oxygen and hydrazine-nitrogen atoms.

-

-

Solvation: SMD (Solvation Model based on Density).[5]

-

Solvent: Match experimental conditions (e.g., DMSO, Ethanol, Chloroform).

-

-

-

Self-Validation Criteria:

-

Frequency analysis must yield zero imaginary frequencies .

-

Check

values to ensure no spin contamination (for closed-shell singlets).

-

Protocol B: Transition State (TS) Search

Objective: Calculate the kinetic barrier (

-

Guess Structure:

-

Construct a geometry midway between the Hydrazone and Azo forms. The transferring proton should be roughly equidistant (~1.3 Å) from both N and C acceptor sites.

-

-

Method:

-

Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method if both reactant and product minima are known.

-

Alternatively, use Opt=TS with a calculated Hessian (CalcFC).

-

-

Self-Validation:

-

One imaginary frequency is required (usually around

for H-transfer). -

Visualize the vibration: It must correspond to the H-atom moving between N and C.

-

Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactant and product.

-

Protocol C: Spectral Validation (NMR & UV-Vis)

Objective: Correlate calculated structures with experimental spectra to confirm the dominant species.

1. NMR Prediction (GIAO Method):

-

Geometry: Use the SMD-optimized geometry.

-

Method: NMR=GIAO

-

Functional: mPW1PW91 or B3LYP (often yields better magnetic properties than M06-2X despite worse energetics).

-

Scaling: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

- .

2. UV-Vis Prediction (TD-DFT):

-

Method: Time-Dependent DFT (TD-DFT).[6]

-

N-States: Calculate at least 10 excited states (nstates=10) to capture high-energy

transitions. -

Functional: CAM-B3LYP or wB97X-D .

-

Reasoning: 4-nitrophenylhydrazones are "push-pull" dyes. Standard B3LYP suffers from "ghost states" and underestimates Charge Transfer (CT) excitation energies. Range-separated functionals correct this [3].

-

Data Presentation & Analysis

Table 1: Benchmark of Functionals for Hydrazone Stability

Relative Gibbs Free Energy (

| Functional | Basis Set | Hydrazone ( | Azo ( | Barrier ( | Accuracy Rating |

| M06-2X | 6-311++G(d,p) | 0.00 (Dominant) | +4.2 | 34.5 | High |

| wB97X-D | 6-311++G(d,p) | 0.00 | +3.8 | 33.1 | High |

| B3LYP | 6-311++G(d,p) | 0.00 | +6.5 | 41.2 | Low (Overestimates stability) |

| PBE0 | def2-TZVP | 0.00 | +4.0 | 35.0 | Medium |

Diagram 2: Solvent-Dependent Equilibrium Logic

Caption: Influence of solvent polarity on the stabilization of tautomeric forms.

References

-

Walker, M. (2013).[7] Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. University of Birmingham.[7] Link

-

Benchmarking of density functionals for Z-azoarene half-lives. ChemRxiv. Link

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra. MDPI. Link

-

Solid state NMR and DFT studies of azo–hydrazone tautomerism. Royal Society of Chemistry (RSC). Link

-

GIAO Calculations of Chemical Shifts of NMR Spectra. IMIST. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. m06-2x density functional: Topics by Science.gov [science.gov]

- 3. folia.unifr.ch [folia.unifr.ch]

- 4. mdpi.com [mdpi.com]

- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Welcome to the Technical Support Center for the synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical experimental parameters.

Introduction

This compound is a valuable compound in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. Its formation is a classic example of a condensation reaction, specifically the formation of a hydrazone from an aldehyde (2-hydroxybenzaldehyde, also known as salicylaldehyde) and a hydrazine derivative (4-nitrophenylhydrazine). While the synthesis appears straightforward, achieving high yields of a pure product can be challenging. This guide provides a comprehensive resource to navigate these challenges, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q1: What is the underlying mechanism of hydrazone formation?

A1: The synthesis of a hydrazone is a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves two main stages[1][2][3]:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 4-nitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of this tetrahedral intermediate is often the rate-limiting step[4][5].

Q2: Why is pH control crucial for this reaction?

A2: The reaction rate is highly dependent on the pH of the medium. A mildly acidic environment (typically pH 4-6) is optimal.[1][6] Here's why:

-

Too Acidic (Low pH): If the pH is too low, the 4-nitrophenylhydrazine, which is a base, will be protonated. This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[1][5]

-

Too Basic or Neutral (High pH): While the hydrazine is a potent nucleophile at higher pH, the carbonyl group of the aldehyde is not sufficiently activated. Acid catalysis is necessary to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1][5]

Q3: What is the role of an acid catalyst, and which one should I use?